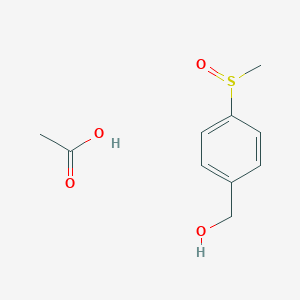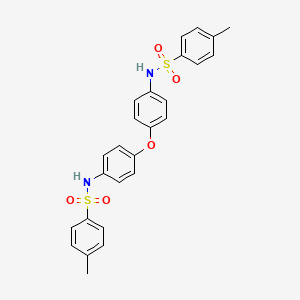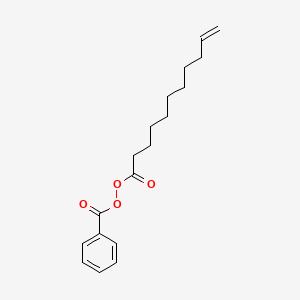
Undec-10-enoyl benzenecarboperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undec-10-enoyl benzenecarboperoxoate is an organic compound that combines the structural features of undec-10-enoyl and benzenecarboperoxoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undec-10-enoyl benzenecarboperoxoate typically involves the reaction of undec-10-enoyl chloride with benzenecarboperoxoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include thionyl chloride and triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Undec-10-enoyl benzenecarboperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Scientific Research Applications
Undec-10-enoyl benzenecarboperoxoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of undec-10-enoyl benzenecarboperoxoate involves its interaction with specific molecular targets. The compound can act as an oxidizing agent, leading to the formation of reactive oxygen species that can interact with cellular components. This mechanism is similar to that of other peroxo compounds, which are known to induce oxidative stress in biological systems .
Comparison with Similar Compounds
Similar Compounds
Undec-10-enoyl chloride: A precursor in the synthesis of undec-10-enoyl benzenecarboperoxoate.
Benzoyl peroxide: Shares similar oxidative properties and is used in various applications.
Properties
CAS No. |
116577-32-3 |
|---|---|
Molecular Formula |
C18H24O4 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
undec-10-enoyl benzenecarboperoxoate |
InChI |
InChI=1S/C18H24O4/c1-2-3-4-5-6-7-8-12-15-17(19)21-22-18(20)16-13-10-9-11-14-16/h2,9-11,13-14H,1,3-8,12,15H2 |
InChI Key |
UPMYPJGSCUKJJG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)OOC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


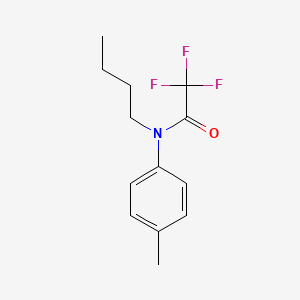
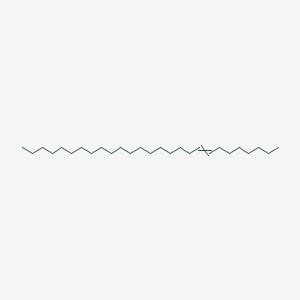
![N-[2-(Dimethylamino)ethyl]hexanamide](/img/structure/B14301011.png)
![3-Dodecyl-2-{[(6-{[4-(2-formylhydrazinyl)phenyl]carbamoyl}-1H-benzimidazol-2-yl)sulfanyl]methyl}phenyl carbonate](/img/structure/B14301024.png)


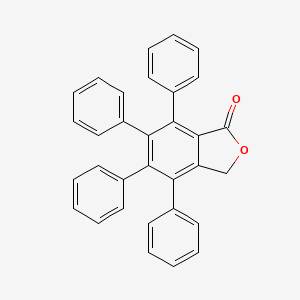
![2-Bromo-1-[5-chloro-7-(2-fluorobenzoyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B14301043.png)
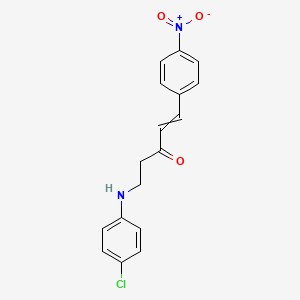
![Dimethyl benzo[g]phthalazine-1,4-dicarboxylate](/img/structure/B14301054.png)
![2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}quinoline](/img/structure/B14301067.png)
![Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B14301081.png)
